hemoglobin Brest
Description
Properties
CAS No. |
115925-91-2 |
|---|---|
Molecular Formula |
C14H19ClO3S |
Synonyms |
hemoglobin Brest |
Origin of Product |
United States |
Hemoglobin Brest: Discovery and Molecular Definition
Historical Context of Identification
Hemoglobin Brest was first identified and described in 1988 . The discovery was reported by a research team including V. Baudin-Chich and H. Wajcman, who published their findings in the journal Hemoglobin. The variant was characterized as a "new unstable human hemoglobin variant" located at the alpha 1 beta 1 interface, exhibiting a unique electrophoretic behavior . Its designation as "Brest" is derived from the geographic location of its initial discovery .
Genetic Basis and Specific Amino Acid Substitution
The formation of this compound results from a precise genetic alteration affecting the beta-globin chain of the hemoglobin molecule. The beta-globin chain is encoded by the HBB gene .
Mutation at Beta-Globin Chain Position β127(H5)
The molecular defect in this compound is a single amino acid substitution at position 127 of the beta-globin chain . This position is located within the H5 alpha-helical segment of the beta-globin protein . Importantly, this specific site is situated at the α1β1 interface, which is a critical contact point between the alpha and beta subunits within the hemoglobin tetramer . Mutations at these interface regions can significantly impact the stability and function of the hemoglobin molecule.
Glutamine to Lysine (B10760008) Replacement (Gln→Lys)
The specific amino acid change that defines this compound is the replacement of Glutamine (Gln or Q) with Lysine (Lys or K) at the β127(H5) position . This substitution is represented as Gln→Lys or Q→K. From a biochemical perspective, this mutation involves the replacement of a polar, uncharged amino acid (Glutamine) with a large, basic, and positively charged amino acid (Lysine) .
| Amino Acid Position (Beta-Globin Chain) | Original Amino Acid | Substituted Amino Acid | Single-Letter Code | Three-Letter Code |
| β127 (H5) | Glutamine | Lysine | Q → K | Gln → Lys |
(Note: While position 127 is commonly cited for the beta-globin chain, some protein databases like UniProtKB/Swiss-Prot may refer to this change as Q128K (p. Gln128Lys), indicating the amino acid change at position 128 within the full protein sequence, with Lys-128 being cited for the variant this compound . However, the β127(H5) designation specifically refers to its location within the beta-globin chain's secondary structure).
Nomenclature and Unique Characteristics within Hemoglobin Variant Database
The nomenclature of this compound follows the common convention for hemoglobin variants, often referencing the geographical location of their discovery, in this case, Brest . It is formally designated as this compound [beta 127 (H5)Gln----Lys] .
This compound is notable for several unique characteristics:
Instability : It is classified as an unstable human hemoglobin variant . Unstable hemoglobins (B146990) tend to precipitate within red blood cells, leading to their premature destruction and potentially resulting in hemolytic anemia.
Location at α1β1 Interface : The mutation occurs at the critical α1β1 interface, a contact point vital for the stability of the hemoglobin tetramer .
Peculiar Electrophoretic Behavior : Despite the change in charge from Glutamine (uncharged) to Lysine (positively charged), this compound exhibits unusual electrophoretic behavior, migrating similarly to normal Hemoglobin A in conventional electrophoresis . This atypical migration is attributed to the fact that the altered residue is "deeply buried" within the hemoglobin tetramer, meaning its charge is not readily exposed to influence its electrophoretic mobility .
Database Inclusion : this compound is cataloged in comprehensive databases dedicated to human hemoglobin variants and thalassemia mutations, such as the HbVar database and UniProtKB/Swiss-Prot . It shares its mutation position, β127(H5), with another hemoglobin variant, Hemoglobin Complutense, which involves a Gln→Glu substitution at the same site but results in a different electrophoretic behavior due to the different amino acid change .
Structural and Biophysical Characterization of Hemoglobin Brest
Alterations in Tertiary and Quaternary Structure
Hemoglobin Brest is defined by a point mutation in the beta-globin chain, specifically a substitution of Glutamine (Gln) with Lysine (B10760008) (Lys) at position 127, denoted as β127(H5)Gln→Lys. This mutation occurs within the H5 helix of the beta subunit . The altered residue is located at the critical α1β1 interface, which plays a significant role in maintaining the stability of the hemoglobin tetramer and influencing the fate of red blood cells .
Comparative Structural Analysis with Hemoglobin A and Other Variants
Human Hemoglobin A (HbA) serves as the standard reference, being a tetrameric protein composed of two alpha (α) and two beta (β) globin subunits (α2β2), each non-covalently bound to a heme group . Its quaternary structure is maintained by salt bridges, hydrophobic contacts, and hydrogen bonds, facilitating cooperative oxygen binding . The α1β1 and α1β2 interfaces are crucial for these structural and functional dynamics .
Comparison with other well-characterized hemoglobin variants highlights the distinct nature of the this compound mutation:
Hemoglobin S (HbS): This variant results from a βGlu6Val substitution, where glutamic acid is replaced by valine at position 6 of the beta-globin chain. Deoxygenated HbS molecules polymerize into long, rigid fibers due to an exposed hydrophobic patch, causing red blood cells to adopt a characteristic sickle shape. This polymerization is initiated by interactions between the mutant βVal6 and a hydrophobic pocket on an adjacent HbS molecule .
Hemoglobin C (HbC): Characterized by a βGlu6Lys substitution (glutamic acid replaced by lysine at position 6 of the beta-globin chain), HbC is less soluble than HbA and tends to precipitate and crystallize within erythrocytes, leading to reduced red blood cell deformability and increased blood viscosity .
Unlike HbS and HbC, which involve mutations at position β6, this compound's mutation is at β127, a deeply buried residue at the α1β1 interface . Despite the significant change in charge from glutamine to lysine, this compound exhibits conventional electrophoretic mobility similar to HbA, a peculiarity attributed to the buried nature of the mutated residue .
Functional Consequences of Structural Modifications
The structural alteration in this compound leads to notable functional consequences, primarily affecting its stability and potentially its oxygen equilibrium properties.
Hemoglobin Stability Profile and Unstable Phenotype
This compound is classified as an unstable hemoglobin variant . Unstable hemoglobins (B146990) are prone to rapid denaturation, precipitation, and subsequent degradation within the erythrocyte. This instability can lead to the formation of intracellular inclusions, known as Heinz bodies, which can damage the red blood cell membrane and lead to premature destruction of erythrocytes, resulting in hemolytic anemia . The increased positive charge introduced by Lysine at β127, coupled with its buried location, likely disrupts the delicate balance of inter-subunit interactions necessary for maintaining the compact and stable structure of the hemoglobin tetramer.
Oxygen Equilibrium Properties
The ability of hemoglobin to bind and release oxygen efficiently is critical for its physiological function, and this process is closely tied to its structural integrity, particularly the interactions at the α1β1 and α1β2 interfaces . The oxygen-hemoglobin dissociation curve and the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen, normally 24-28 mmHg) are key indicators of oxygen affinity .
Affinity for Oxygen
Hemoglobin (Hb) is a globular metalloprotein responsible for oxygen transport in the blood of most vertebrates. It is composed of four polypeptide chains, typically two alpha (α) chains and two beta (β) chains in adult human hemoglobin (Hb A), each associated with a heme group. The heme group, containing an iron ion, is the site of oxygen binding . This compound is identified as a new, unstable human hemoglobin variant, specifically characterized by a substitution at position 127 in the beta chain (H5 helix) where Glutamine (Gln) is replaced by Lysine (Lys). This mutation is denoted as β127(H5)Gln→Lys.
Heme-Heme Interaction and Cooperative Binding
Hemoglobin's physiological function is critically dependent on its allosteric properties, particularly the cooperative binding of oxygen. This phenomenon describes how the binding of one oxygen molecule to a heme site increases the affinity of the remaining heme sites for oxygen. This cooperative behavior results in a sigmoidal oxygen-dissociation curve, which is essential for efficient oxygen uptake in the lungs and release in peripheral tissues.
The cooperative binding in normal hemoglobin is mediated by conformational changes that propagate through the protein upon oxygen binding. These changes involve transitions between a low-affinity T (tense) state and a high-affinity R (relaxed) state. The movement of the iron atom into the plane of the porphyrin ring upon oxygen binding triggers a series of structural rearrangements within the globin chains, which are then transmitted to the subunit interfaces. Specifically, the α1β1 and α2β2 dimers undergo a quaternary rotation relative to each other, leading to the breaking and reforming of salt bridges that stabilize the T-state, thereby facilitating further oxygen binding.
This compound, with its β127(H5)Gln→Lys mutation, is located at the α1β1 interface. This interface is crucial for mediating the allosteric communication between subunits and thus for cooperative oxygen binding. The substitution of a neutral, polar Glutamine with a positively charged Lysine at this critical interface introduces a distinct alteration in charge within a region deeply buried inside the tetramer. While the specific impact of this particular charge alteration on heme-heme interaction and cooperativity in this compound is not extensively detailed in the provided literature, mutations at inter-subunit interfaces are known to disrupt the delicate balance of interactions necessary for efficient allosteric transitions and cooperative oxygen binding. Given its location, it is highly probable that the β127(H5)Gln→Lys substitution interferes with the precise structural rearrangements and salt bridge dynamics required for optimal heme-heme interactions and the propagation of cooperativity throughout the hemoglobin tetramer.
Bohr Effect Modulation
The Bohr effect describes the inverse relationship between hemoglobin's oxygen binding affinity and both the acidity (decreased pH, increased H+ concentration) and carbon dioxide (CO2) concentration in the blood. This physiological mechanism allows hemoglobin to efficiently unload oxygen in metabolically active tissues, where CO2 production and lactic acid accumulation lead to lower pH, and conversely, to enhance oxygen loading in the lungs, where pH is higher. The Bohr effect is a consequence of protons (H+ ions) binding to specific amino acid residues on hemoglobin, which stabilizes the low-affinity T-state conformation, thereby promoting oxygen release. Similarly, CO2 can directly bind to hemoglobin to form carbamates, also contributing to the stabilization of the T-state and oxygen unloading.
While the literature explicitly identifies this compound as an unstable variant, direct studies on its specific modulation of the Bohr effect are not detailed. However, the mutation β127(H5)Gln→Lys, located at the α1β1 interface, could theoretically influence the Bohr effect. The Bohr effect involves conformational shifts in hemoglobin that are sensitive to protonation states of certain residues and interactions at the subunit interfaces. An alteration in charge and structure at the α1β1 interface due to the Gln→Lys substitution might alter the pKa values of key residues involved in proton binding, or impede the necessary conformational changes for the efficient pH- and CO2-dependent affinity modulation. This could lead to an altered oxygen-hemoglobin dissociation curve and potentially impaired oxygen delivery or uptake depending on the nature of the modulation. Further detailed biophysical studies would be required to fully characterize how this compound modulates the Bohr effect.
Molecular Dynamics and Allosteric Transitions
The allosteric mechanism of hemoglobin involves a complex interplay of molecular dynamics, specifically the transition between the T (tense) and R (relaxed) quaternary states. This T-to-R transition is a global rearrangement of the hemoglobin tetramer, involving rotation of one αβ-dimer with respect to the other, coupled with tertiary rearrangements within each α and β subunit. Molecular dynamics simulations have been instrumental in elucidating these atomic-level movements, showing how ligand binding to the heme iron initiates changes in the proximal histidine, leading to movements in helical segments (e.g., F and G helices, FG corner) and the "allosteric core" that propagate to the inter-subunit interfaces. These studies highlight that both hydrogen bonds and steric interactions contribute significantly to the allosteric coupling between tertiary and quaternary motions.
This compound, with the β127(H5)Gln→Lys mutation, is an unstable variant with the substitution located at the α1β1 interface. This position is critical for the concerted conformational changes that drive the allosteric transition. The instability of this compound suggests that the Gln→Lys substitution likely perturbs the equilibrium between the T and R states or the efficiency of the transition pathway itself. The introduction of a Lysine, which is larger and positively charged compared to Glutamine, could introduce steric hindrance or alter the crucial hydrogen bonding and ionic networks at the α1β1 interface. Such disruptions could impede the smooth rotation of the αβ dimers or the internal tertiary rearrangements within the subunits, thereby affecting the protein's ability to efficiently switch between the low- and high-affinity states. This interference with the intrinsic molecular dynamics and allosteric transitions would explain the observed instability of this compound, as the mutated protein may struggle to maintain its structural integrity during the dynamic shifts required for normal function.
Pathophysiological Mechanisms Associated with Hemoglobin Brest
Cellular Pathobiology of Unstable Hemoglobins (B146990)
Unstable hemoglobins, such as Hemoglobin Brest, are prone to structural alterations that compromise the integrity and function of red blood cells (RBCs). These alterations initiate a cascade of events within the erythrocyte, ultimately leading to premature cell destruction.
Red Blood Cell Membrane Interactions and Integrity
The core issue with unstable hemoglobins is their tendency to precipitate within red blood cells . These precipitates, known as Heinz bodies, are denatured hemoglobin aggregates . A critical pathophysiological mechanism involves the binding of these Heinz bodies to the inner layer of the red blood cell plasma membrane . This interaction significantly impacts the integrity and mechanical properties of the erythrocyte membrane .
Hemoglobin molecules, including those that are unstable, can interact with key membrane proteins such as α-spectrin, β-spectrin, actin, and protein 4.1 . The attachment of precipitated hemoglobin to the membrane leads to a decrease in the cell's deformability . Red blood cells must maintain their deformability to navigate the narrow capillaries of the circulatory system efficiently and deliver oxygen to tissues . Impaired deformability, often caused by defective cytoskeleton-membrane interactions, can contribute to restricted perfusion and the premature removal of damaged red blood cells from circulation . The binding of hemoglobin to the membrane has been shown to increase membrane viscosity .
Propensity for Hemichrome Formation and Precipitation
A key event in the pathobiology of unstable hemoglobins is their increased propensity for spontaneous oxidation to methemoglobin, followed by the formation of hemichromes and subsequent precipitation . Hemichromes are low-spin forms of ferric (FeIII) methemoglobin, primarily generated from partially denatured hemoglobin . This process involves the replacement of a water molecule at the sixth coordination site of the heme iron by an amino acid, typically a distal histidine, leading to a bis-His iron complex .
Hemichromes can be classified as either reversible or irreversible . Irreversible hemichromes cannot revert to their native hemoglobin form and contribute to the pathological process . These compounds are known to form insoluble macromolecular aggregates, partly through copolymerization with the cytoplasm of band 3 protein . In red blood cells containing unstable hemoglobin, hemichromes form relatively quickly after the cell is released into the bloodstream and subsequently precipitate onto the cell membrane surface . The resulting intraerythrocytic inclusions of hemichrome are the aforementioned Heinz bodies . The formation and accumulation of these rigid inclusions act as "sticking points," which can cause red blood cells to become trapped and undergo hemolysis, particularly in the spleen .
Induction of Oxidative Stress within Erythrocytes
Unstable hemoglobin variants contribute significantly to oxidative stress within erythrocytes, either spontaneously or when exposed to additional oxidative stimuli . The autoxidation of hemoglobin itself is a major source of reactive oxygen species (ROS) within red blood cells, which are constantly exposed to both endogenous and exogenous sources of these reactive species . Erythrocytes are particularly vulnerable to oxidative damage due to their high intracellular concentration of oxygen and hemoglobin, which is a potent promoter of oxidative processes .
The spontaneous oxidation of unstable hemoglobins to methemoglobin and the subsequent formation of hemichromes are processes accelerated by external factors, including exposure to oxidative substances or increased temperature . During hemichrome formation, the oxidation process is accompanied by the release of superoxide (B77818) (O₂⁻) radicals . These ROS, generated particularly on the red blood cell membrane due to membrane-bound hemoglobin autoxidation, can react with membrane lipids and proteins, leading to lipid peroxidation and modifications of membrane proteins . Oxidative stress also impairs the deformability of red blood cells . Despite the presence of a robust antioxidant system within RBCs (including glutathione (B108866), catalase, glutathione peroxidase, and peroxiredoxin-2), the autoxidation of membrane-bound hemoglobin can be relatively inaccessible to these predominantly cytosolic antioxidant defenses . The resulting oxidative damage compromises the function of red blood cells, impairs their oxygen-carrying capacity, and can trigger cellular responses including inflammation and cell death .
Molecular Pathways Leading to Phenotypic Manifestations (Mechanism-Focused)
The molecular mechanisms underlying the pathology of this compound, like other unstable hemoglobins, stem directly from the structural changes induced by the globin gene mutation. The β127(H5)Gln→LYS mutation in this compound alters the hemoglobin structure, leading to its inherent instability and propensity to precipitate .
The fundamental issue in unstable hemoglobinopathies is the weakening or alteration of heme-globin interactions, interference with the secondary or tertiary structure of the globin subunits, or disruption of subunit interactions . For this compound, the specific amino acid substitution at the α1β1 interface likely disrupts critical stabilizing interactions within the hemoglobin tetramer . This disruption can lead to a less stable molecule, making it prone to denaturation and, in some cases, heme loss, further exacerbating its instability .
Once destabilized, these abnormal hemoglobin molecules aggregate and precipitate within the red blood cells, forming inclusions known as Heinz bodies . These Heinz bodies adhere to the red blood cell membrane, leading to membrane damage and reduced red blood cell deformability . The presence of these rigid inclusions and the damaged membrane triggers the premature destruction of the affected red blood cells, primarily in the spleen, a process known as extravascular hemolysis . This accelerated destruction of red blood cells results in hemolytic anemia, a common clinical manifestation of unstable hemoglobinopathies .
Furthermore, the increased autoxidation of unstable hemoglobin variants contributes to an elevated production of reactive oxygen species (ROS), exacerbating oxidative stress within the erythrocyte . This oxidative stress causes further damage to cellular components, including membrane lipids and proteins, contributing to the shortened lifespan of the red blood cell . In some instances, the extremely unstable globin chains may undergo proteolysis in the bone marrow, potentially modifying the clinical expression of the mutation towards a thalassemic phenotype rather than overt hemolytic anemia .
Data Tables
| This compound Mutation Detail | Value | Description |
| Globin Chain Affected | Beta | |
| Amino Acid Position | 127 | |
| Helix Location | H5 | |
| Original Amino Acid | Glutamine (Gln) | |
| Substituted Amino Acid | Lysine (B10760008) (LYS) | |
| Effect | Unstable Hemoglobin Variant | |
| Interface Affected | α1β1 |
| Cellular Consequences of Unstable Hemoglobin | Mechanism | Impact on RBC |
| Hemoglobin Precipitation | Unstable hemoglobin denatures and aggregates, forming Heinz bodies. | Formation of intracellular inclusions. |
| Membrane Interaction | Heinz bodies bind to the inner surface of the red blood cell membrane, interacting with membrane proteins (spectrin, actin, protein 4.1). | Decreased red blood cell deformability and altered mechanical properties, leading to rigidity. |
| Hemichrome Formation | Unstable hemoglobin spontaneously oxidizes to methemoglobin, leading to hemichrome formation (low-spin ferric methemoglobin). | Hemichromes are precursors to denaturation and precipitation, contributing to Heinz body formation. |
| Oxidative Stress Induction | Autoxidation of unstable hemoglobin and subsequent hemichrome formation generate reactive oxygen species (ROS). | Oxidative damage to membrane lipids and proteins, further impairing cell function and leading to premature lysis. |
| Premature Cell Destruction | The combined effects of intracellular precipitates, membrane damage, reduced deformability, and oxidative stress lead to the recognition and removal of affected red blood cells by the reticuloendothelial system, primarily the spleen. | Chronic hemolytic anemia; shortened red blood cell lifespan. |
Advanced Research Methodologies for Hemoglobin Brest Analysis
Molecular Genetic Techniques
Molecular genetic techniques provide a high-resolution view of the genetic basis of hemoglobin variants by directly examining the globin genes. These methods are critical for confirming the specific mutations responsible for abnormal hemoglobins (B146990) like Hb Brest.
Globin Gene Sequencing and Mutation Detection Strategies
Globin gene sequencing is a fundamental approach for identifying point mutations and other genetic alterations within the beta-globin (HBB) gene, which is responsible for producing the beta-globin subunit affected in Hb Brest . This technique involves bidirectional sequencing of the coding regions, introns, and flanking sequences of the HBB gene to detect single nucleotide changes that lead to hemoglobin variants or beta-thalassemia .
The detection of hemoglobin variants is often initiated when protein-based methods, such as electrophoresis or high-performance liquid chromatography (HPLC), suggest the presence of an abnormal hemoglobin . DNA sequencing then serves as a confirmatory and highly specific diagnostic tool. For example, specific polymerase chain reaction (PCR) primers can be designed to encompass virtually all known HBB mutations, allowing for comprehensive screening . This enables the detection of homozygous, heterozygous, and compound heterozygous sequence changes, including previously unknown HBB variants . The HBB gene, located on chromosome 11 at position p15.5, encodes the beta-globin protein, a component of the adult hemoglobin tetramer (α2β2) . Mutations in this gene can lead to various conditions, including beta-thalassemia and unstable hemoglobin variants .
| Globin Gene (Human) | Chromosomal Locus | Function | Notes |
| HBA1 (Alpha-globin) | Chr. 16 p13.3 | Forms alpha subunits of hemoglobin | |
| HBA2 (Alpha-globin) | Chr. 16 p13.3 | Forms alpha subunits of hemoglobin | |
| HBB (Beta-globin) | Chr. 11 p15.5 | Forms beta subunits of hemoglobin | Site of mutation for Hb Brest |
Computational Genomics and Bioinformatics for Variant Interpretation
Computational genomics and bioinformatics play a pivotal role in interpreting the functional consequences of genetic variants identified through sequencing. These fields employ sophisticated computational methods, often utilizing machine learning algorithms, to analyze vast amounts of genomic data . For hemoglobin variants like Hb Brest, bioinformatics tools can predict the impact of the β127(H5)Gln→Lys substitution on the protein's structure, stability, and function .
These methodologies facilitate the identification of functionally relevant genomic sequences and variants by integrating diverse genomic annotations . Tools such as Combined Annotation Dependent Depletion (CADD) are used to assess the deleteriousness of variants by combining nearly 100 different gene-based and genome-wide annotations . This is particularly useful in understanding why a specific substitution, such as the glutamine to lysine (B10760008) change in Hb Brest, renders the hemoglobin unstable . Beyond single nucleotide variants, computational genomics also aids in analyzing larger structural variants, copy number variations (CNVs), gene expression data (RNA-seq), and epigenetics . The goal is to provide a comprehensive understanding of how a specific mutation might lead to a pathological phenotype, thereby guiding research and clinical decision-making .
Protein Biochemical and Biophysical Characterization Methods
Protein biochemical and biophysical characterization methods are essential for directly analyzing the hemoglobin protein and its variants, providing insights into their physical and chemical properties, such as charge, size, and stability.
Advanced Electrophoretic and Chromatographic Separations
These methods allow for the precise separation and quantification of different hemoglobin components based on their unique characteristics.
IEF offers superior resolution compared to conventional electrophoresis methods, enabling the distinction between a wide range of hemoglobin variants, including those that might otherwise be difficult to separate . The Resolve Systems Hemoglobin Kit, for instance, utilizes IEF to detect hemoglobin variants in blood samples, providing enhanced specificity and sensitivity for separation . Capillary IEF (CIEF) is a more advanced format that offers faster analysis times and reduces sample and reagent consumption. CIEF can be used for the simultaneous analysis of both hemoglobin and its constituent globin chains, providing migration ratios that can indicate the location of a mutation within a globin chain . For example, in the analysis of Hb Hoshida, a beta-globin chain variant, CIEF revealed distinct peaks for the abnormal and normal hemoglobin components and an altered beta/alpha globin chain ratio, indicating the mutation's location in the beta-globin chain . This characteristic makes IEF and CIEF invaluable for the initial characterization and presumptive identification of novel or uncommon hemoglobin variants like Hb Brest.
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC (CE-HPLC), is a widely used and highly reproducible diagnostic technique for separating and quantifying various human hemoglobin fractions . This method is routinely performed in many clinical laboratories, often using fully automated systems, due to its versatility, speed, and convenience .
HPLC is instrumental in the initial screening for hemoglobin disorders, as it can detect variant hemoglobins and accurately quantify normal components like HbA2 and HbF . For each hemoglobin variant, HPLC provides characteristic retention times and peak shapes, which are valuable for presumptive identification . However, it is crucial to note that HPLC should not be considered a stand-alone method for definitive identification of hemoglobin variants due to potential overlaps in retention times among different rare variants . Therefore, it is often combined with other techniques, such as DNA sequencing, for confirmation . In the analysis of abnormal hemoglobins, an HPLC chromatogram can reveal unknown peaks with distinct retention times compared to normal hemoglobin A, fetal hemoglobin (HbF), and hemoglobin A2 (HbA2) . For instance, an unknown variant might elute earlier or later than HbA, signaling its presence . This precise separation capability makes HPLC an indispensable tool in the comprehensive characterization of Hb Brest.
| Hemoglobin Analysis Method | Principle | Application to Hemoglobin Variants | Example Findings for Hb Brest (or similar variants) |
| Molecular Genetic Techniques | |||
| Globin Gene Sequencing | Direct DNA sequencing of HBB gene | Identifies point mutations, deletions, insertions | Confirms β127(H5)Gln→Lys mutation in Hb Brest |
| Computational Genomics & Bioinformatics | Computational analysis of genomic data | Predicts functional impact of genetic variants | Predicts structural instability due to β127(H5)Gln→Lys |
| Protein Biochemical & Biophysical Methods | |||
| Isoelectric Focusing (IEF) | Separates proteins by isoelectric point (pI) | Distinguishes Hb variants based on charge differences | Suggested two major Hb components for Hb Brest |
| High-Performance Liquid Chromatography (HPLC) | Separates Hb fractions based on ionic interaction | Detects and quantifies variant Hbs based on retention time | Would show a characteristic peak with a unique retention time for Hb Brest |
Isoelectric Focusing
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the comprehensive structural characterization of proteins, including complex protein assemblies like hemoglobin. Native top-down mass spectrometry, particularly using electrospray ionization (ESI) coupled with high-resolution Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, allows for the characterization of intact hemoglobin complexes (e.g., human hemoglobin at 64 kDa) under near-physiological conditions . This technique preserves non-covalent interactions between globin subunits, which is critical for understanding the quaternary structure of hemoglobin variants like Hemoglobin Brest .
Electron capture dissociation (ECD) can be employed to produce fragments directly from the intact hemoglobin complex without dissociating its subunits, providing detailed sequence-specific structural information . Studies using activated ion ECD have revealed gradual unfolding processes in the gas phase, with fragmentation patterns indicating unfolding from N-termini while C-terminal regions involved in subunit binding interactions remain intact . For this compound, MS can definitively characterize its precise molecular weight, confirm the β127(H5)Gln→LYS mutation, and identify any additional post-translational modifications or adducts that might contribute to its instability . High-resolution MS methods can resolve hemoglobin variants based on the structural information of intact analytes and their fragments, facilitating the identification of both normal and variant subunits .
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure
Cryo-EM has emerged as a powerful alternative to XRC, capable of determining high-resolution structures of proteins, including those previously considered challenging due to their smaller size . Recent advancements, such as the use of Volta phase plates and ultraflat graphene supports, have enabled the determination of human hemoglobin's structure at resolutions as high as 3.2 Å and 3.5 Å, respectively . This capability allows for the visualization of macromolecules in a close-to-native state, circumventing some limitations associated with crystal packing . Applying cryo-EM to this compound would offer valuable insights into its structural dynamics in solution, potentially revealing unique conformational states or structural perturbations associated with its instability that might be less apparent in a crystal lattice.
Spectroscopic Analysis of Ligand Binding
Spectroscopic methods are essential for studying the interaction of ligands with hemoglobin and the conformational changes that accompany these binding events. UV-Vis electronic absorption spectroscopy can be used to monitor the binding of various ligands (e.g., oxygen, carbon monoxide, cyanide) to the heme active sites of hemoglobin, providing information on the electronic state of the heme iron and its environment . Changes in Soret bands and visible spectra are indicative of ligand binding and changes in heme coordination .
Resonance Raman (rR) spectroscopy is particularly useful for probing the heme active site environment within hemoglobin, even in functional red blood cells . This technique is highly sensitive to the vibrational modes of the heme and its bound ligands, allowing for detailed characterization of bond geometries and interactions with active site amino acid residues . For this compound, spectroscopic analysis could reveal how the β127(H5)Gln→LYS mutation influences the affinity of oxygen and other physiological ligands, potentially altering allosteric regulation and cooperative binding, which are fundamental to hemoglobin function . Deviations in ligand binding curves or spectroscopic signatures compared to wild-type hemoglobin would provide direct evidence of functional impairment due to the mutation.
In Vitro and Ex Vivo Model Systems
Erythroid Differentiation Systems for Variant Expression
In vitro and ex vivo erythroid differentiation systems are crucial for studying the effects of hemoglobin variants on red blood cell development and function. These systems enable the generation of erythroid cells from various sources, such as peripheral blood mononuclear cells (PBMCs), fibroblasts, or even cancer cell lines, under controlled conditions . During erythropoiesis, erythroblasts progressively decrease in size, condense chromatin, and accumulate hemoglobin . In vitro differentiation protocols can recapitulate key stages of terminal erythroid differentiation, producing functional mature hemoglobin-expressing cells with oxygen-binding capacities comparable to in vivo red blood cells .
Recombinant Hemoglobin Expression and Purification
Recombinant DNA technologies have revolutionized the study of hemoglobin by enabling the production of specific wild-type and mutant hemoglobin variants in controlled expression systems. Escherichia coli is a widely used host for synthesizing recombinant hemoglobins . Plasmid expression systems can be developed to produce hemoglobin subunits, which can then be assembled to form the tetrameric hemoglobin complex .
The purification of recombinant hemoglobins typically involves chromatographic techniques such as anion-exchange (e.g., Q-Sepharose), cation-exchange (e.g., SP-Sepharose), affinity chromatography (e.g., using histidine tags), and size-exclusion chromatography . These methods yield highly pure protein suitable for detailed biochemical and biophysical analyses. For this compound, recombinant expression and purification would provide a controlled source of the pure variant protein, free from other cellular components. This is essential for detailed structural elucidation by mass spectrometry, X-ray crystallography, or cryo-EM, as well as for precise spectroscopic measurements of ligand binding properties, allowing researchers to isolate the effects of the β127(H5)Gln→LYS mutation .
Lipid Peroxidation and Membrane Damage Assays
Unstable hemoglobin variants, such as this compound, are often associated with increased oxidative stress, which can lead to lipid peroxidation and damage to the erythrocyte membrane. When hemoglobin becomes unstable, it can denature and release free iron and reactive oxygen species (ROS), which catalyze the degradation of cellular components, including membrane phospholipids (B1166683) and proteins . This process is implicated in the pathophysiology of various hemoglobinopathies, including hemolytic anemias .
Assays for lipid peroxidation, such as measuring malondialdehyde (MDA), a common product of lipid peroxidation, are routinely employed to assess oxidative damage . Fluorescence spectroscopy of lipid extracts can also detect characteristic malondialdehyde-lipid adducts, indicating membrane oxidative injury . For this compound, due to its "unstable" nature, it is hypothesized that it would contribute to increased oxidative stress within erythrocytes, similar to other unstable hemoglobins like hemoglobin Köln, which exhibit elevated malonyldialdehyde levels in stress tests . In vitro and ex vivo studies using cells expressing this compound could utilize these assays to quantify the extent of lipid peroxidation and assess the resulting membrane damage, providing direct evidence of the variant's impact on red blood cell integrity and susceptibility to oxidative insult. This can include evaluating changes in membrane fluidity, permeability, and ion pump activity .
Investigational Therapeutic Strategies and Future Research Directions in Unstable Hemoglobinopathies
Gene Editing Approaches for Globin Genes (Preclinical Research)
Gene editing technologies offer a promising avenue for correcting the genetic mutations responsible for unstable hemoglobinopathies. Preclinical research is actively exploring strategies to modify globin genes to either directly repair the defect or induce the production of compensatory hemoglobin forms.
Current gene editing efforts for beta-hemoglobinopathies, including conditions like sickle cell disease and beta-thalassemia, primarily utilize tools such as CRISPR-Cas9. These approaches aim to achieve one of two main outcomes:
Direct Gene Correction: Precisely repairing the specific mutation in the globin gene (e.g., the β127(H5)Gln→Lys mutation in Hemoglobin Brest) in hematopoietic stem and progenitor cells (HSPCs). Prime editing is an advanced gene editing technique being investigated for its potential to introduce precise genetic changes, including single-nucleotide substitutions, insertions, or deletions, without requiring double-strand breaks, which could be particularly relevant for correcting specific point mutations like those found in this compound. Preclinical studies involving prime editing have demonstrated the ability to correct the sickle cell disease allele in HSPCs, leading to therapeutic levels of normal hemoglobin expression.
Fetal Hemoglobin (HbF) Reactivation: Inducing the expression of fetal hemoglobin, which can compensate for the dysfunction of adult hemoglobin variants. This strategy involves editing regulatory elements that normally suppress γ-globin gene expression after birth, such as the BCL11A enhancer or the HBG1/HBG2 promoters. By "snipping" or disrupting these control regions, red blood cells can continuously produce elevated levels of HbF. Studies have shown that CRISPR-Cas9 mediated disruption of the BCL11A enhancer can effectively increase HbF levels in patient-derived hematopoietic stem and progenitor cells, leading to a reduction in sickling in culture.
Molecular Chaperone and Stabilizer Development (Research Phase)
The inherent instability of this compound and similar variants suggests that molecular chaperones and small molecule stabilizers could offer therapeutic benefits by preventing misfolding and aggregation. Molecular chaperones are proteins that assist in the proper folding and assembly of other proteins, preventing their aggregation and maintaining cellular protein homeostasis.
Several endogenous molecular chaperones are known to be involved in hemoglobin synthesis and maintenance:
Alpha-Hemoglobin Stabilizing Protein (AHSP): AHSP is an erythroid-specific molecular chaperone that binds to and stabilizes free α-globin chains, preventing their aggregation and neutralizing their cytotoxic effects. This is particularly important in conditions where there is an imbalance between α- and β-globin chains, such as β-thalassemia. While this compound involves a β-globin mutation, the principle of stabilizing globin chains or their intermediates to prevent precipitation is highly relevant.
Heat Shock Proteins (Hsp70 and Hsp90): Hsp70 and Hsp90 are broad-spectrum molecular chaperones that play roles in the folding and maturation of nascent globin chains. Hsp90, for instance, has been identified as a key player in hemoglobin maturation in erythroid cells.
Research in this area for unstable hemoglobins (B146990) like this compound would focus on:
Identifying and enhancing endogenous chaperones: Investigating if certain endogenous chaperones are capable of interacting with and stabilizing the mutated β127(H5)Gln→Lys globin chain of this compound, and subsequently exploring methods to upregulate their activity or expression.
Developing exogenous molecular chaperones or small molecule stabilizers: Designing and synthesizing compounds that can specifically bind to the unstable this compound variant, prevent its misfolding and precipitation, and thereby extend the lifespan of affected red blood cells. Given that this compound's mutation is at the α1β1 interface , stabilizers could be designed to reinforce these critical subunit interactions.
Mechanistic Studies of Fetal Hemoglobin Reactivation (Preclinical)
Reactivating fetal hemoglobin (HbF) in adult erythroid cells is a well-established therapeutic strategy for β-hemoglobinopathies, including unstable variants. HbF (α2γ2) can functionally compensate for defective adult hemoglobin (HbA, α2β2) by providing oxygen transport capacity and, importantly, by diluting the concentration of the unstable or sickling hemoglobin variant.
Key aspects of mechanistic studies in this area involve:
Understanding the γ- to β-globin switch: Research continues to elucidate the complex molecular mechanisms governing the perinatal switch from γ-globin to β-globin production. This switch is largely controlled by genetic factors, with the BCL11A gene being a primary repressor of γ-globin gene expression in adult erythroid cells.
Identifying and optimizing HbF inducers: Pharmacological agents like hydroxyurea (B1673989) and decitabine (B1684300) are known to induce HbF synthesis, albeit with varying efficacy and individual responses. Hydroxyurea's mechanism involves stimulating HbF production . Decitabine, a hypomethylating agent, also acts by reactivating HbF synthesis. Mechanistic studies aim to understand the precise cellular pathways these drugs modulate to achieve HbF induction, paving the way for more potent and specific inducers.
Targeting BCL11A: Genetic approaches to BCL11A repression, such as gene editing (as discussed in 6.1), are showing promise in preclinical and early clinical trials for conditions like sickle cell disease and β-thalassemia. By inactivating BCL11A, the natural suppression of γ-globin is lifted, leading to increased HbF production.
For this compound, increasing HbF levels through reactivation is expected to ameliorate the clinical severity by reducing the relative proportion of the unstable β127(H5)Gln→Lys variant and providing functional hemoglobin. This approach could improve red blood cell survival and reduce the chronic hemolytic anemia associated with this unstable variant.
Computational Approaches for Rational Drug Design and Variant Stabilization
Computational methods are revolutionizing drug discovery by accelerating the identification, design, and optimization of potential therapeutic compounds. These in silico approaches are particularly valuable for rare diseases like unstable hemoglobinopathies, where experimental screening might be resource-intensive.
Key computational approaches include:
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the target protein (e.g., hemoglobin) to design molecules that can bind to specific sites and modulate protein function or stability. For this compound, this would involve modeling the structure of the β127(H5)Gln→Lys variant to understand the structural consequences of the mutation.
Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a protein target and estimates the binding affinity. For this compound, molecular docking could be used to screen libraries of compounds to identify potential stabilizers that bind to the α1β1 interface or other regions affected by the mutation, thus preventing misfolding or aggregation.
Molecular Dynamics (MD) Simulations: MD simulations analyze the dynamic behavior of proteins and their interactions with ligands over time. This can provide insights into the stability of the mutated hemoglobin, how the mutation affects its conformational dynamics, and how potential drug candidates might interact with and stabilize the variant.
Artificial Intelligence (AI) and Deep Learning: Advanced AI systems are increasingly being used to predict protein structures with high accuracy, even in the absence of known similar structures. This can be invaluable for understanding the structural impact of complex mutations and guiding subsequent drug design efforts.
By leveraging these computational tools, researchers can rationally design small molecules that either restore the stability of this compound or prevent its aggregation, thereby mitigating its pathological effects.
Emerging Research Frontiers in Hemoglobin Variant Pathophysiology
Beyond direct therapeutic interventions, ongoing research into the pathophysiology of hemoglobin variants like this compound is crucial for developing a deeper understanding of these conditions and identifying new therapeutic targets.
Key emerging research frontiers include:
Detailed Molecular Pathophysiology of Unstable Variants: Further mechanistic studies are needed to precisely elucidate how specific mutations, such as β127(H5)Gln→Lys in this compound, lead to altered solubility, premature denaturation, and the formation of Heinz bodies . This includes understanding the impact on heme-globin interactions, protein folding, and subunit interactions .
Biomarker Discovery and Genotype-Phenotype Correlation: Identifying novel biomarkers that can predict disease severity, monitor therapeutic response, and stratify patients is an active area of research. Improved genotype-phenotype correlations for rare variants like this compound can help in prognostic assessment and personalize treatment strategies.
Oxidative Stress and Cellular Damage: Unstable hemoglobins often lead to increased oxidative stress within red blood cells, contributing to cellular damage and hemolysis. Research into antioxidant strategies or pathways that mitigate oxidative damage could offer supportive therapies.
By continuously exploring these frontiers, the scientific community aims to uncover new vulnerabilities in the pathophysiology of unstable hemoglobinopathies, paving the way for the next generation of highly targeted and effective therapies for patients with conditions like this compound.
Data Tables
Table 1: Characteristics of this compound
| Characteristic | Description | Source |
| Mutation | β127(H5)Gln→Lys (Glutamine replaced by Lysine (B10760008) at position 127 in β-chain) | |
| Location | α1β1 interface of the hemoglobin molecule | |
| Classification | Unstable Human Hemoglobin Variant | |
| Associated Condition | Unstable Hemoglobinopathy (leading to hemolytic anemia) | |
| Clinical Manifestations | Varying degrees of nonimmune hemolytic anemia, often with Heinz bodies |
Table 2: Gene Editing in β-Hemoglobinopathies (Preclinical/Early Clinical Data)
| Gene Editing Target | Approach | Reported Effect on HbF (Example Studies) | Source |
| BCL11A enhancer | CRISPR-Cas9 disruption | Up to 20% fetal hemoglobin in red blood cells post-engraftment; F-cell levels of 60.5% (healthy) and 65.4% (SCD) in edited HSPCs | |
| HBG1/HBG2 promoters | CRISPR-Cas9 disruption/Prime Editing | Significant increase in F-cell levels in erythroid progeny | |
| HBB gene | Prime editing correction | 15-41% correction frequency in SCD patient HSPCs; 28-43% HbA-derived adult hemoglobin levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
